N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide
Description
The exact mass of the compound this compound is 326.07251349 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-19-16(21)12-8-5-9-13(15(12)17(19)22)18-14(20)10-23-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJPLJNLSMHPGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores its biological activity based on diverse research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a complex structure characterized by the isoindole framework and a phenylsulfanyl group. Its molecular formula is , with a molecular weight of approximately 301.36 g/mol. The presence of the dioxo group is significant for its reactivity and potential biological interactions.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Inhibition of Tumor Growth : Compounds based on the isoindole structure have been studied for their anti-cancer properties. They may induce apoptosis in cancer cells through mitochondrial pathways and inhibit cell proliferation by affecting cell cycle regulation.
- Photodynamic Therapy (PDT) : Some derivatives of isoindole compounds are utilized in PDT, which involves the generation of reactive oxygen species (ROS) upon light activation, leading to tumor cell death .
Anticancer Activity
A study focused on derivatives of benzoyl-phenoxy-acetamide highlighted the potential of structural modifications to enhance anticancer efficacy against glioblastoma cells. The research employed computational modeling to predict the effectiveness of various compounds, including those similar to this compound .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | 5.0 | Induces apoptosis via ROS generation | |
| Compound B | 10.0 | Inhibits cell cycle progression | |
| N-(2-methyl...) | TBD | TBD | TBD |
Case Studies
- Case Study on Glioblastoma : A related compound demonstrated significant cytotoxicity against glioblastoma cells in vitro. The study showed that the compound could effectively cross the blood-brain barrier (BBB), which is crucial for treating central nervous system tumors .
- Photodynamic Therapy Application : Another study investigated the use of an isoindole derivative in PDT. The results indicated that upon light activation, the compound led to increased ROS levels in tumor cells, resulting in enhanced cell death compared to controls .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable properties such as:
- Absorption : The compound shows potential for good oral bioavailability.
- Distribution : Computational models predict effective CNS penetration.
- Metabolism : Initial assessments indicate that it may undergo metabolic transformations that could influence its efficacy and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
